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Compound of Interest

Compound Name:
2,5-Dimethoxy-4-

propylamphetamine

CAS No.: 63779-88-4

Cat. No.: B12754582

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-substituted dimethoxyamphetamines,

focusing on their structure-activity relationships (SAR). The information presented herein is

supported by experimental data from receptor binding and functional assays to facilitate

objective comparison with alternative compounds.

Introduction
Substituted phenethylamines, particularly the 2,5-dimethoxyamphetamine derivatives, are a

class of compounds known for their potent psychoactive effects, primarily mediated through

interaction with serotonin receptors. The nature of the substituent at the 4-position of the phenyl

ring plays a critical role in modulating the affinity and efficacy of these compounds, particularly

at the 5-HT2A receptor, a key target for psychedelic activity. Understanding these structure-

activity relationships is crucial for the design of novel therapeutic agents and for elucidating the

neuropharmacology of this class of molecules.
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Data Presentation: Comparative Analysis
The following tables summarize the quantitative data on the binding affinities (Ki) and functional

potencies (EC50) of various 4-substituted 2,5-dimethoxyamphetamines at human serotonin

receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of 4-Substituted 2,5-Dimethoxyamphetamines

4-
Substituent

Compound 5-HT2A 5-HT2C 5-HT1A
Reference(s
)

H 2,5-DMA - - - [1]

CH₃ DOM 533 - - [2]

C₂H₅ DOET 137 - - [2]

n-C₃H₇ DOPR - - - [3][4]

n-C₄H₉ DOBU - - - [3][4]

n-C₅H₁₁ DOAM - - - [5]

OCH₃ TMA-2 1300-4400 - ≥2700 [6][7]

OC₂H₅ - - - - [6]

Br DOB 59 - - [2][8]

I DOI - - - [2]

NO₂ - - - - [2]

Allyloxy - - - - [8]

Methallyloxy - - - - [8]

Note: A hyphen (-) indicates that data was not available in the cited sources.

Table 2: Functional Potency (EC50, nM) of 4-Substituted 2,5-Dimethoxyamphetamines at the 5-

HT2A Receptor
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4-
Substituent

Compound EC50 (nM) Efficacy (%) Assay Type
Reference(s
)

CH₃ DOM 2-990 -
Calcium

Mobilization
[7]

C₂H₅ DOET 2-990 -
Calcium

Mobilization
[7]

n-C₃H₇ DOPR 1-9 -

In vitro

functional

readouts

[3][9]

n-C₄H₉ DOBU 2-56 -

In vitro

functional

readouts

[3][9]

n-C₅H₁₁ DOAM 2-56 -

In vitro

functional

readouts

[3][9]

OCH₃ TMA-2 2-990 -
Calcium

Mobilization
[7]

OC₂H₅ - 2-990 -
Calcium

Mobilization
[7]

Allyloxy - - - - [8]

Methallyloxy - - - - [8]

Note: A hyphen (-) indicates that data was not available in the cited sources. Efficacy is often

reported relative to a standard agonist like serotonin.

Key Structure-Activity Relationship Insights
Effect of 4-Alkyl Chain Length: Increasing the length of the 4-alkyl substituent from methyl

(DOM) to propyl (DOPR) generally increases potency at the 5-HT2A receptor.[3][4][9]

However, further increasing the chain length to butyl (DOBU) and amyl (DOAM) leads to a

decrease in in vivo psychoactive potency, which may be partly due to pharmacokinetic

factors.[3][5][9] The 4-propyl and 4-methyl compounds have been identified as the most
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potent and efficacious in inducing the head-twitch response in mice, a behavioral proxy for

psychedelic effects.[3][9]

Effect of 4-Alkoxy Group: Extending the 4-alkoxy group can increase binding affinities at 5-

HT2A and 5-HT2C receptors, but the effects on activation potency and efficacy are mixed.[6]

[10]

Halogen Substitution: The presence of a halogen at the 4-position, such as in DOB (bromo)

and DOI (iodo), generally leads to high affinity for the 5-HT2A receptor.[2][8]

Electron-donating vs. Electron-withdrawing Groups: Electron-withdrawing substituents at the

4-position tend to increase psychotomimetic activity, while electron-donating groups

decrease it.[11] This suggests that the electronic properties of the 4-substituent significantly

influence biological activity.[11]

Lipophilicity: Increased lipophilicity of the 4-substituent is generally correlated with increased

affinity for the 5-HT2A receptor.[12]

Phenethylamine vs. Amphetamine Core: In general, the phenethylamine counterparts

(lacking the alpha-methyl group) bind more strongly to the trace amine-associated receptor 1

(TAAR1) compared to the amphetamine analogues.[6][10]

Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
This protocol is a generalized procedure for determining the binding affinity of test compounds

for the 5-HT2A receptor using a competitive binding assay with a radiolabeled ligand.

1. Materials:

Receptor Source: Membrane preparations from cells stably expressing the human 5-HT2A
receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue rich in these receptors (e.g., rat
frontal cortex).[2][13]
Radioligand: A tritiated antagonist with high affinity for the 5-HT2A receptor, such as
[³H]ketanserin.[2][14]
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent
cations like MgCl₂.[7]
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Test Compounds: 4-substituted dimethoxyamphetamines and reference compounds.
Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g.,
spiperone or unlabeled ketanserin).
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).[2]
Scintillation Counter: For measuring radioactivity.
96-well plates.

2. Procedure:

Plate Preparation: Add assay buffer, radioligand, and either vehicle, a test compound at
various concentrations, or the non-specific binding control to each well of a 96-well plate.
Incubation: Initiate the binding reaction by adding the receptor membrane preparation to
each well. Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for
a predetermined time to allow the binding to reach equilibrium (e.g., 20-30 minutes).[2]
Termination of Binding: Rapidly terminate the incubation by filtering the contents of each well
through the glass fiber filters using the cell harvester. The filters will trap the receptor-bound
radioligand.
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound
radioligand.
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and
measure the radioactivity using a scintillation counter.

3. Data Analysis:

Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of a
high concentration of unlabeled antagonist) from the total binding (counts in the absence of a
competing ligand).
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of
the test compound concentration.
Determine IC50: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand is the IC50 value.
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff
equation, which takes into account the concentration and affinity of the radioligand.

Calcium Mobilization Functional Assay
This assay measures the ability of a compound to act as an agonist at the 5-HT2A receptor by

detecting the increase in intracellular calcium concentration that occurs upon receptor
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activation.

1. Materials:

Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.
[15]
Calcium-sensitive fluorescent dye: Such as Fluo-4 AM or Fura-2 AM.[16]
Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS)
buffered with HEPES.
Test Compounds: 4-substituted dimethoxyamphetamines and a reference agonist (e.g.,
serotonin).
Fluorescence Plate Reader: Equipped with an injector to add the agonist.

2. Procedure:

Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and
allow them to adhere overnight.
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive
fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
Compound Addition: Add varying concentrations of the test compounds or the reference
agonist to the wells.
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the
baseline fluorescence before adding the agonist. Then, inject the agonist and immediately
begin recording the fluorescence intensity over time to capture the peak response.

3. Data Analysis:

Calculate Response: The response is typically calculated as the difference between the peak
fluorescence intensity after agonist addition and the baseline fluorescence.
Generate Dose-Response Curve: Plot the response against the logarithm of the agonist
concentration.
Determine EC50: The concentration of the agonist that produces 50% of the maximal
response is the EC50 value.
Determine Efficacy: The maximal response produced by a test compound is compared to the
maximal response produced by a full agonist (like serotonin) to determine its relative efficacy.

Mandatory Visualizations
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Signaling Pathway of the 5-HT2A Receptor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b12754582/docs#structure-activity-
relationship-of-4-substituted-dimethoxyamphetamines-a-comparative-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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